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Compound of Interest

Compound Name: JNJ-46778212

Cat. No.: B15616216 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance regarding the drug-drug interaction (DDI)

potential of JNJ-46778212. The following frequently asked questions (FAQs) and

troubleshooting guides are designed to address specific issues that may be encountered

during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the potential of JNJ-46778212 to inhibit major cytochrome P450 (CYP) enzymes?

Based on in vitro studies, JNJ-46778212 demonstrates a low potential for inhibiting the major

drug-metabolizing CYP enzymes. The half-maximal inhibitory concentration (IC50) values were

found to be greater than 25 μM for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[1] This

suggests that at therapeutically relevant concentrations, JNJ-46778212 is unlikely to cause

clinically significant drug-drug interactions by inhibiting the metabolism of co-administered

drugs that are substrates of these enzymes.

Q2: Has JNJ-46778212 been evaluated for time-dependent inhibition (TDI) of CYP enzymes?

Yes, in vitro studies have shown no time-dependent inhibition of CYP3A4 by JNJ-46778212.[1]

TDI is a critical assessment as it can indicate the potential for a drug to cause a more potent

and prolonged inhibition of an enzyme, which can increase the risk of adverse effects from co-

administered drugs.
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Q3: Does JNJ-46778212 have the potential to induce the expression of CYP enzymes?

In vitro assessments have indicated that JNJ-46778212 does not cause induction of CYP3A4.

[1] Enzyme induction can lead to faster metabolism of co-administered drugs, potentially

reducing their efficacy.

Q4: Which CYP enzymes are primarily responsible for the metabolism of JNJ-46778212?

CYP phenotyping studies have identified CYP2D6 and CYP3A4 as the major enzymes

contributing to the metabolism of JNJ-46778212.[1] Understanding the primary metabolic

pathways is crucial for predicting potential DDIs where other co-administered drugs might

inhibit or induce these specific enzymes, thereby affecting the clearance of JNJ-46778212.

Q5: What are the known metabolites of JNJ-46778212?

The major metabolite of JNJ-46778212 is formed through p-hydroxylation of the western

phenyl ring.[1] Importantly, this major metabolite has been shown to be inactive at the mGlu5

receptor, the pharmacological target of JNJ-46778212.[1]

Q6: Is there any information on the interaction of JNJ-46778212 with drug transporters like P-

glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?

Currently, there is no publicly available information from the searched results regarding the

potential of JNJ-46778212 to inhibit or be a substrate of key drug transporters such as P-gp or

BCRP. Assessing interactions with these transporters is an important component of a thorough

DDI evaluation, as they play a significant role in the absorption, distribution, and excretion of

many drugs.

Q7: Are there any in vivo drug-drug interaction studies or clinical pharmacokinetic data

available for JNJ-46778212?

The provided search results did not contain any in vivo DDI studies or detailed clinical

pharmacokinetic data for JNJ-46778212. While in vitro data provide a valuable initial

assessment, in vivo studies are essential to confirm the clinical relevance of any potential

interactions.

Data Summary
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The following table summarizes the quantitative data on the in vitro interaction of JNJ-
46778212 with major CYP enzymes.

CYP Isoform IC50 (μM)
Time-Dependent
Inhibition (TDI)

Induction

CYP1A2 >25 Not Reported Not Reported

CYP2C9 >25 Not Reported Not Reported

CYP2D6 >25 Not Reported Not Reported

CYP3A4 >25 No No

Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of JNJ-46778212 that causes 50% inhibition of the

activity of specific CYP isoforms.

Methodology:

Test System: Human liver microsomes (HLM) are used as the source of CYP enzymes.

Incubation: A specific probe substrate for each CYP isoform is incubated with HLM in the

presence of a range of concentrations of JNJ-46778212. A vehicle control (without JNJ-
46778212) is also included.

Cofactor: The reaction is initiated by adding the cofactor NADPH.

Quenching: The reaction is stopped after a specified incubation time by adding a

quenching solution (e.g., acetonitrile).

Analysis: The formation of the metabolite of the probe substrate is quantified using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of metabolite formation in the presence of JNJ-46778212 is

compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-
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parameter logistic equation.

In Vitro CYP Induction Assay

Objective: To assess the potential of JNJ-46778212 to induce the expression of CYP

enzymes.

Methodology:

Test System: Cryopreserved human hepatocytes are cultured to form a monolayer.

Treatment: The hepatocytes are treated with various concentrations of JNJ-46778212, a

vehicle control, and known positive control inducers for a period of 48-72 hours.

Endpoint Measurement:

Enzyme Activity: After the treatment period, the cells are incubated with a probe

substrate for the specific CYP isoform, and the formation of the metabolite is measured

by LC-MS/MS to determine the catalytic activity.

mRNA Expression: Alternatively, the cells can be harvested, and the relative mRNA

levels of the target CYP gene can be quantified using reverse transcription-quantitative

polymerase chain reaction (RT-qPCR).

Data Analysis: The fold induction of enzyme activity or mRNA expression at each

concentration of JNJ-46778212 is calculated relative to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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